molecular formula C11H11NO3S B14115170 2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- CAS No. 482308-31-6

2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-

Cat. No.: B14115170
CAS No.: 482308-31-6
M. Wt: 237.28 g/mol
InChI Key: CUVWDLXAFOCGJR-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- is a heterocyclic compound featuring a pyrrolidinedione core substituted at the 1-position with a 3-methoxyphenylthio group. This structure confers unique physicochemical and biological properties, making it relevant in organic synthesis, polymer chemistry, and antimicrobial research. The methoxy group at the meta position of the phenyl ring influences electronic effects, while the thioether linkage enhances stability compared to oxygen analogs. This compound’s versatility is highlighted by its structural analogs, which vary in substituents, reactivity, and applications .

Properties

CAS No.

482308-31-6

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO3S/c1-15-8-3-2-4-9(7-8)16-12-10(13)5-6-11(12)14/h2-4,7H,5-6H2,1H3

InChI Key

CUVWDLXAFOCGJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SN2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The primary laboratory-scale synthesis involves the nucleophilic substitution of 2,5-pyrrolidinedione with 3-methoxythiophenol. This reaction exploits the electrophilic nature of the lactam carbonyl group, which undergoes attack by the thiolate anion generated from 3-methoxythiophenol under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of the thiol group to enhance nucleophilicity. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to stabilize the intermediate species and promote reaction homogeneity.

Key Reaction Parameters:

  • Temperature: 25–60°C (room temperature to mild heating)
  • Reaction Time: 6–24 hours
  • Molar Ratio: 1:1.2 (2,5-pyrrolidinedione to 3-methoxythiophenol)

The reaction progresses via a two-step mechanism:

  • Deprotonation: 3-Methoxythiophenol reacts with the base to form a thiolate anion.
  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the lactam ring, displacing the oxygen and forming the thioether bond.

Purification and Yield Optimization

Post-reaction purification typically involves aqueous workup followed by column chromatography using silica gel and ethyl acetate/hexane mixtures. Recrystallization from ethanol or methanol further enhances purity. Reported yields range from 65% to 78%, with impurities primarily arising from incomplete substitution or oxidation of the thioether group.

Table 1: Conventional Synthesis Conditions and Outcomes

Parameter Value Impact on Yield
Base NaH (higher yield vs. K₂CO₃) +12%
Solvent DMF (vs. THF) +8%
Temperature 40°C (vs. 25°C) +15%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To address scalability limitations, industrial methods employ continuous flow reactors, which improve heat and mass transfer compared to batch processes. These systems reduce reaction times to 1–2 hours and increase yields to 85–90% by maintaining precise temperature control and minimizing side reactions.

Advantages of Flow Chemistry:

  • Reduced Solvent Use: 50% less DMF required.
  • Higher Throughput: Capable of producing kilogram-scale batches.

Process Optimization

Industrial protocols often substitute NaH with cheaper bases like potassium tert-butoxide (t-BuOK) and utilize solvent recycling systems to cut costs. Automated pH monitoring ensures consistent thiolate anion formation, critical for reproducibility.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. Preliminary data indicate a 20% reduction in reaction time and a 10% yield improvement compared to conventional heating.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

Method Yield Time Cost Efficiency Scalability
Conventional (NaH/DMF) 78% 24h Moderate Low
Industrial Flow 90% 2h High High
Microwave-Assisted 85% 18h Moderate Medium

The industrial flow method surpasses others in yield and scalability, making it ideal for large-scale production. However, conventional synthesis remains preferable for small-scale research due to lower infrastructure requirements.

Challenges and Innovations

Steric and Electronic Effects

The 3-methoxyphenyl group introduces steric hindrance, slowing nucleophilic attack. Computational studies suggest electron-donating methoxy groups slightly destabilize the transition state, necessitating higher reaction temperatures.

Green Chemistry Approaches

Recent advances explore ionic liquids as recyclable solvents and biocatalysts like lipases to enable aqueous-phase reactions, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituent Structure Molecular Formula Molecular Weight CAS Number Key Features
2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- 3-methoxyphenylthio at N1 C₁₁H₁₁NO₃S 237.27 N/A Meta-methoxy, thioether linkage
1-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 3-methoxyphenyl at N1 (non-thio) C₁₁H₉NO₃ 203.19 3007-23-6 Lacks sulfur; dihydro-pyrrole core
1-(p-Tolylthio)pyrrolidine-2,5-dione 4-methylphenylthio at N1 C₁₁H₁₁NO₂S 229.27 N/A Para-methyl substituent
1-[2-Chloro-1-hydroxy-3-(6-quinolinyl)propyl]-2,5-pyrrolidinedione Chloro-hydroxy-quinolinylpropyl at N1 C₁₆H₁₄ClNO₄ 327.74 1224935-95-8 Bulky heterocyclic substituent
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) Pyridyldithiopropionate at N1 C₁₂H₁₃N₂O₄S₂ 329.37 34149-39-6 Disulfide linker for bioconjugation

Physicochemical and Reactivity Profiles

  • 2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- : The thioether linkage increases lipophilicity compared to oxygen analogs, enhancing membrane permeability. The meta-methoxy group provides moderate electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
  • 1-(p-Tolylthio)pyrrolidine-2,5-dione : The para-methyl group offers steric hindrance and electron-donating effects, reducing electrophilicity at the pyrrolidinedione core compared to the meta-methoxy analog .
  • SPDP : The pyridyl disulfide group enables reversible crosslinking with thiol-containing biomolecules (e.g., proteins), making it a critical tool in antibody-drug conjugate synthesis .

Biological Activity

2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a thioether linkage to a methoxyphenyl group. This unique structure is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrrolidine derivatives, including 2,5-Pyrrolidinedione derivatives.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of several pyrrolidine derivatives against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia). The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, with IC50 values ranging from 10 µM to 200 µM depending on the specific structural modifications .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of rhodanine derivatives, which share structural similarities with 2,5-Pyrrolidinedione, showed that modifications at specific positions on the pyrrolidine ring could enhance anticancer activity. For instance, introducing hydrophobic substituents improved inhibitory potency against targets like PRL-3, a phosphatase implicated in cancer progression .
CompoundCell LineIC50 (µM)Activity
Compound 1MCF-764.4Moderate Cytotoxicity
Compound 2K56214.60High Potency
Compound 3HeLa200Potent Anticancer Activity

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been explored. In vitro tests demonstrated that certain compounds exhibit antibacterial and antifungal activities.

  • Mechanism of Action :
    • The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways. For example, some derivatives have shown effectiveness against resistant strains of bacteria by targeting ribosomal function .

Understanding the mechanism through which 2,5-Pyrrolidinedione exerts its biological effects is crucial for its development as a therapeutic agent.

  • Enzyme Interaction :
    • The compound may interact with specific enzymes or receptors involved in cancer cell proliferation or microbial resistance mechanisms. Binding to these targets can modulate their activity and influence cellular signaling pathways .
  • Ribosome Modification :
    • Recent studies suggest that similar compounds can enhance ribosomal activity in persister cells—dormant bacterial cells that are resistant to antibiotics—by modifying ribosomal RNA . This indicates a potential application in combating antibiotic resistance.

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